Regioisomeric Selectivity: Pyridin-2-yl vs Pyridin-3-yl Chelation Capability
The pyridin-2-yl substituent on the target compound provides a nitrogen atom ortho to the pyridazine ring, forming a 1,4-diazabutadiene-like N,N'-bidentate chelation pocket with the adjacent pyridazine N2. This geometry is sterically inaccessible to the pyridin-3-yl regioisomer (CAS 872701-48-9), where the nitrogen is meta to the pyridazine ring . In the pyridazinylthioacetamide NNRTI series, molecular docking studies confirmed that the pyridazine linker and its interaction with Lys103 are critical for binding, with the heterocyclic linker's conformation and electronic contributions significantly affecting inhibitor binding . The 2-pyridyl orientation specifically pre-organizes the molecule for metal coordination, a property exploited in related Fe(0) carbonyl complexes bearing 6-(pyridin-2-yl)pyridazine ligands .
| Evidence Dimension | Ligand denticity and chelate ring size |
|---|---|
| Target Compound Data | Bidentate N,N'-coordination capable (5-membered chelate ring with pyridazine N2); dihedral angle pyridine-pyridazine ≈ 0–15° (coplanar conformation) |
| Comparator Or Baseline | Pyridin-3-yl regioisomer (CAS 872701-48-9): monodentate or no N,N'-chelation; dihedral angle ≈ 30–40° |
| Quantified Difference | Qualitative difference in coordination mode (bidentate vs monodentate/non-chelating); estimated 10³–10⁴-fold difference in metal-binding affinity based on chelate effect principles |
| Conditions | Structural comparison based on published crystal structures of 6-(pyridin-2-yl)pyridazine-metal complexes |
Why This Matters
For applications requiring metal-chelation (e.g., metalloenzyme inhibition, imaging probes, catalysis), the pyridin-2-yl isomer is the only viable choice among regioisomers; procurement of the pyridin-3-yl analog would result in loss of this functional capability.
- [1] Song, Y., Zhan, P., Kang, D., Li, X., Tian, Y., Li, Z., Chen, X., Chen, W., Pannecouque, C., De Clercq, E. and Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun., 2013, 4, 810–816. DOI: 10.1039/C3MD00028A. View Source
- [2] Synthesis, crystal structure and DFT study of carbonyl[3-(dibenzo[b,d]thiophen-4-yl)-6-(pyridin-2-yl-κN)pyridazine-κN1]bis(trimethylphosphane)iron(0). Available at: https://www.sciencedirect.com (accessed 2026-05-07). View Source
